2-(Chloromethyl)-5,8-dimethylquinolin-4(1H)-one 2-(Chloromethyl)-5,8-dimethylquinolin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 946755-49-3
VCID: VC7822544
InChI: InChI=1S/C12H12ClNO/c1-7-3-4-8(2)12-11(7)10(15)5-9(6-13)14-12/h3-5H,6H2,1-2H3,(H,14,15)
SMILES: CC1=C2C(=O)C=C(NC2=C(C=C1)C)CCl
Molecular Formula: C12H12ClNO
Molecular Weight: 221.68 g/mol

2-(Chloromethyl)-5,8-dimethylquinolin-4(1H)-one

CAS No.: 946755-49-3

Cat. No.: VC7822544

Molecular Formula: C12H12ClNO

Molecular Weight: 221.68 g/mol

* For research use only. Not for human or veterinary use.

2-(Chloromethyl)-5,8-dimethylquinolin-4(1H)-one - 946755-49-3

Specification

CAS No. 946755-49-3
Molecular Formula C12H12ClNO
Molecular Weight 221.68 g/mol
IUPAC Name 2-(chloromethyl)-5,8-dimethyl-1H-quinolin-4-one
Standard InChI InChI=1S/C12H12ClNO/c1-7-3-4-8(2)12-11(7)10(15)5-9(6-13)14-12/h3-5H,6H2,1-2H3,(H,14,15)
Standard InChI Key CMLVRHPZEYBTMX-UHFFFAOYSA-N
SMILES CC1=C2C(=O)C=C(NC2=C(C=C1)C)CCl
Canonical SMILES CC1=C2C(=O)C=C(NC2=C(C=C1)C)CCl

Introduction

Chemical Identity and Nomenclature

2-(Chloromethyl)-5,8-dimethylquinolin-4(1H)-one (CAS: 946755-49-3) is a heterocyclic organic compound with the molecular formula C12H12ClNO\text{C}_{12}\text{H}_{12}\text{ClNO} and a molecular weight of 221.68 g/mol . Its IUPAC name derives from the quinoline backbone, where:

  • A chloromethyl group (-CH2_2Cl) is attached to position 2.

  • Methyl groups (-CH3_3) occupy positions 5 and 8.

  • A ketone (=O) is present at position 4, with the tautomeric hydrogen at the nitrogen (1H) .

The compound’s SMILES representation is CC1=C2C(=O)C=C(NC2=C(C=C1)C)CCl\text{CC1=C2C(=O)C=C(NC2=C(C=C1)C)CCl}, and its InChIKey is CMLVRHPZEYBTMX-UHFFFAOYSA-N\text{CMLVRHPZEYBTMX-UHFFFAOYSA-N} .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of 2-(chloromethyl)-5,8-dimethylquinolin-4(1H)-one typically involves Friedländer quinoline synthesis or Conrad-Limpach cyclization, with modifications to introduce substituents. A representative method includes:

  • Cyclization: Reacting 2-fluoroaniline with ethyl 2-methylacetoacetate in polyphosphoric acid (PPA) at 150°C to form the quinoline core .

  • Chloromethylation: Introducing the chloromethyl group via electrophilic substitution using chloromethylating agents like formaldehyde and HCl .

  • Methylation: Installing methyl groups at positions 5 and 8 using methyl iodide (MeI) in dimethylformamide (DMF) .

A detailed protocol from PubChem describes the reaction of 2-chloro-3-(chloromethyl)-7,8-dimethylquinoline with 2-pyridone in tetrahydrofuran (THF), followed by reflux and purification via column chromatography .

Optimization Strategies

Recent advances emphasize solvent-free conditions and microwave-assisted synthesis to improve yields (up to 82%) and reduce reaction times . For instance, polyphosphoric acid (PPA) catalyzes cyclization at 90°C without solvents, minimizing side products .

Physical and Chemical Properties

PropertyValue/DescriptionSource
Molecular Weight221.68 g/mol
Density1.233 g/cm³ (estimated)
Boiling Point331.5°C (estimated)
Melting PointNot reported-
SolubilitySoluble in DCM, DMSO; insoluble in H2_2O
LogP (Partition Coefficient)2.88

The compound’s planar quinoline system facilitates π-π stacking interactions, as observed in crystallographic studies of analogs . Weak intermolecular C–H···O hydrogen bonds further stabilize its solid-state structure .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1 \text{H} NMR (400 MHz, CDCl3_3): Peaks at δ 2.33 (s, 3H, CH3_3), 2.81 (s, 3H, CH3_3), and 7.40–7.30 (m, aromatic H) .

  • 13C^{13} \text{C} NMR: Carbonyl (C=O) at δ 163.75 ppm, aromatic carbons between δ 119.0–151.8 ppm .

X-ray Crystallography

Single-crystal X-ray diffraction of the analog 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate reveals a dihedral angle of 81.03° between the quinoline and benzoate rings, with centroid–centroid distances of 3.68 Å for π-π interactions .

Reactivity and Functionalization

The chloromethyl group at position 2 serves as a versatile handle for further derivatization:

  • Nucleophilic Substitution: Reacts with amines or thiols to form secondary amines or sulfides .

  • Oxidation: Converts to a carbonyl group under strong oxidizing conditions .

  • Cross-Coupling: Participates in Suzuki-Miyaura couplings with aryl boronic acids .

Notably, the compound’s electron-deficient quinoline core enhances its susceptibility to electrophilic aromatic substitution at position 7 .

Hazard StatementPrecautionary Measure
H301: Toxic if swallowedP264: Wash skin thoroughly after handling
H311: Toxic in contact with skinP280: Wear protective gloves/clothing
H331: Toxic if inhaledP304+P340: Remove to fresh air
H341: Suspected of causing genetic defectsP405: Store locked up

The compound is classified under UN 2811 (Toxic Solid, Organic) and requires storage at 2–8°C in a sealed container .

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